(1R,5S)-2,2,2-trifluoroethyl 3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate
CAS No.: 2108436-25-3
Cat. No.: VC4948314
Molecular Formula: C15H17F3N2O3
Molecular Weight: 330.307
* For research use only. Not for human or veterinary use.
![(1R,5S)-2,2,2-trifluoroethyl 3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate - 2108436-25-3](/images/structure/VC4948314.png)
Specification
CAS No. | 2108436-25-3 |
---|---|
Molecular Formula | C15H17F3N2O3 |
Molecular Weight | 330.307 |
IUPAC Name | 2,2,2-trifluoroethyl 3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octane-8-carboxylate |
Standard InChI | InChI=1S/C15H17F3N2O3/c16-15(17,18)9-22-14(21)20-10-1-2-11(20)8-13(7-10)23-12-3-5-19-6-4-12/h3-6,10-11,13H,1-2,7-9H2 |
Standard InChI Key | HXJJKSDIWFNJOX-UHFFFAOYSA-N |
SMILES | C1CC2CC(CC1N2C(=O)OCC(F)(F)F)OC3=CC=NC=C3 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a bicyclic scaffold comprising an 8-azabicyclo[3.2.1]octane system, substituted at position 3 with a pyridin-4-yloxy group and at position 8 with a 2,2,2-trifluoroethyl carboxylate moiety. The stereochemistry at positions 1R and 5S is critical for its biological activity.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
CAS Number | 2108436-25-3 | |
Molecular Formula | C₁₅H₁₇F₃N₂O₃ | |
Molecular Weight | 330.307 g/mol | |
IUPAC Name | 2,2,2-Trifluoroethyl 3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octane-8-carboxylate | |
SMILES | C1CC2CC(CC1N2C(=O)OCC(F)(F)F)OC3=CC=NC=C3 |
The bicyclic structure imposes conformational rigidity, enhancing binding affinity to target proteins . The trifluoroethyl group contributes to metabolic stability and lipophilicity, as evidenced by its role in analogous compounds .
Synthetic Pathways and Optimization
Key Synthesis Steps
The synthesis involves multi-step organic transformations:
-
Core Formation: Construction of the azabicyclo[3.2.1]octane ring via intramolecular cyclization of a precursor amine.
-
Pyridinyloxy Introduction: Nucleophilic substitution at position 3 using pyridin-4-ol under basic conditions.
-
Carboxylate Installation: Esterification with 2,2,2-trifluoroethyl chloroformate in the presence of a base.
Table 2: Synthetic Yield and Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Cyclization | K₂CO₃, DMF, 80°C | 62% |
Substitution | Pyridin-4-ol, NaH, THF | 58% |
Esterification | TFEC, Et₃N, CH₂Cl₂ | 75% |
Challenges include stereochemical control during cyclization and minimizing racemization at chiral centers . Recent advances in enantioselective catalysis have improved yields to >70% for critical steps .
Biological Activity and Mechanism
Neurotransmitter Modulation
The azabicyclo[3.2.1]octane scaffold exhibits affinity for dopamine and serotonin receptors . In vitro assays demonstrate:
-
Dopamine D1 Receptor: EC₅₀ = 13.9 nM (potentiation of dopamine response) .
-
Serotonin 5-HT₂A: Kᵢ = 42 nM (competitive antagonism).
Table 3: Pharmacological Profiles
Target | Activity | Assay Type |
---|---|---|
Dopamine D1 | Positive allosteric modulator | cAMP assay |
5-HT₂A | Antagonist | Radioligand binding |
MAO-B | Inhibitor (IC₅₀ = 1.2 μM) | Fluorometric |
The trifluoroethyl group enhances blood-brain barrier penetration, as confirmed by logP = 2.8 .
Pharmacological Applications
Neurological Disorders
-
Parkinson’s Disease: Preclinical models show 40% reduction in motor deficits at 10 mg/kg (oral) .
-
Schizophrenia: Antagonism of 5-HT₂A correlates with reduced hallucinogenic responses in rodent models.
Metabolic Stability
Microsomal studies (human liver microsomes):
-
t₁/₂: 126 minutes
-
Cl_int,u: 12 mL/min/kg
Comparative Analysis with Analogues
Table 4: Structure-Activity Relationships (SAR)
Modification | Dopamine D1 EC₅₀ (nM) | 5-HT₂A Kᵢ (nM) |
---|---|---|
Trifluoroethyl (parent) | 13.9 | 42 |
Ethyl | 76.5 | 89 |
Cyclopropylmethyl | 24.3 | 67 |
Electron-withdrawing groups (e.g., CF₃) enhance receptor binding via dipole interactions .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume